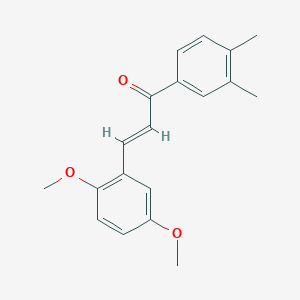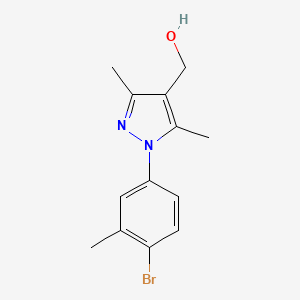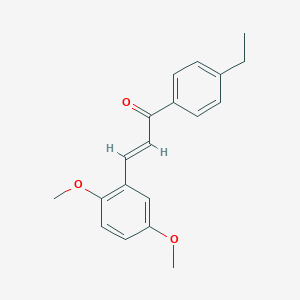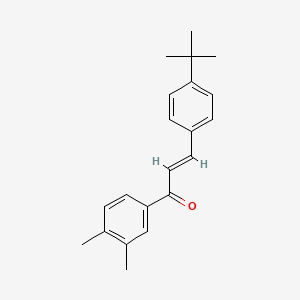![molecular formula C16H23NO4 B6356332 3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid CAS No. 1182239-01-5](/img/structure/B6356332.png)
3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid, also known as Boc-4-amino-3-methylphenylalanine, is an amino acid derivative. The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular formula of this compound is C16H23NO5 . The InChI code is 1S/C10H16F3NO4/c1-9(2,3)18-8(17)14(4)6(5-7(15)16)10(11,12)13/h6H,5H2,1-4H3,(H,15,16) .Chemical Reactions Analysis
Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The molecular weight of this compound is 309.36 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.科学的研究の応用
3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, biochemicals, and other compounds. It is also used in the synthesis of peptides and proteins, as well as in the synthesis of other organic compounds. It is also used in the synthesis of other carboxylic acids, such as 4-methylbenzoic acid, and as a catalyst in the synthesis of other organic compounds.
作用機序
3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid acts as a catalyst in the synthesis of organic compounds. It acts as a nucleophile, attacking the carbon atom of the organic compound, resulting in the formation of a new bond. This reaction is known as nucleophilic substitution and is the basis for many synthetic organic reactions.
Biochemical and Physiological Effects
This compound{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid does not have any known biochemical or physiological effects. It is not known to be toxic or to have any adverse health effects.
実験室実験の利点と制限
The advantages of using 3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid in lab experiments include its low cost, availability, and ease of use. It is also relatively non-toxic and does not have any known adverse health effects. The main limitation of using this compound in lab experiments is that it is not very stable and has a tendency to decompose over time.
将来の方向性
In the future, 3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid could be used in the development of new pharmaceuticals and biochemicals. It could be used as a reagent in the synthesis of peptides and proteins, as well as in the synthesis of other organic compounds. It could also be used in the synthesis of other carboxylic acids, such as 4-methylbenzoic acid, and as a catalyst in the synthesis of other organic compounds. Additionally, it could be used in the development of new catalysts for use in organic synthesis.
合成法
3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid can be synthesized through a reaction between t-butyl bromide and 3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acidamino-propionic acid. The reaction is carried out in a solvent such as acetonitrile and is heated to a temperature of 110°C. The reaction is then quenched with aqueous sodium bicarbonate and the resulting product is this compound{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid.
特性
IUPAC Name |
3-[(4-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12-5-7-13(8-6-12)11-17(10-9-14(18)19)15(20)21-16(2,3)4/h5-8H,9-11H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITLJMGWMFSMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

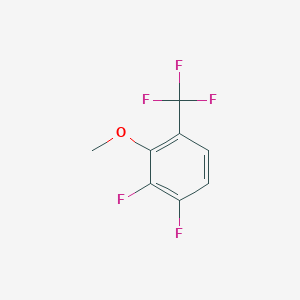
![3-{[(t-Butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356267.png)
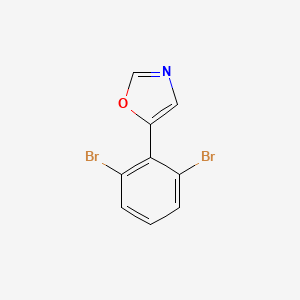
![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)
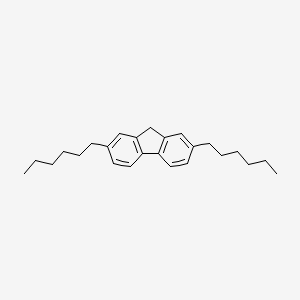
![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)
